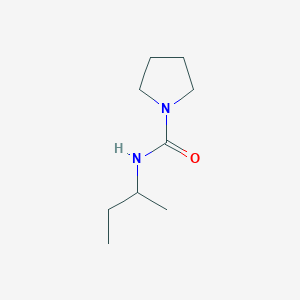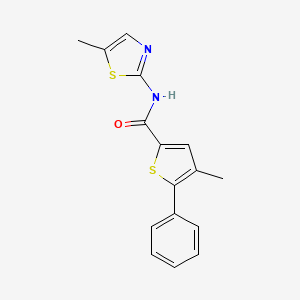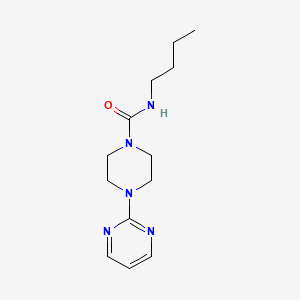
N-(sec-butyl)-1-pyrrolidinecarboxamide
Descripción general
Descripción
N-(sec-butyl)-1-pyrrolidinecarboxamide, also known as SPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SPC is a pyrrolidine derivative that has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-1-pyrrolidinecarboxamide involves the modulation of the GABA receptor activity. This compound binds to the GABA receptor and enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter release. This results in a decrease in the excitability of the neurons, leading to the observed anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Research has shown that this compound can increase the release of GABA, leading to the observed anticonvulsant, anxiolytic, and analgesic effects. This compound has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be easily verified through various analytical techniques. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are some limitations to its use in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its efficacy in some experiments.
Direcciones Futuras
There are several future directions for research on N-(sec-butyl)-1-pyrrolidinecarboxamide. One potential direction is to investigate its potential therapeutic applications in various neurological disorders such as anxiety, depression, and epilepsy. Additionally, research can be conducted to explore the potential of this compound as an antioxidant and anti-inflammatory agent. Furthermore, research can be conducted to improve the solubility and half-life of this compound, which can enhance its efficacy in various experiments.
Conclusion:
In conclusion, this compound is a pyrrolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages, and limitations for lab experiments, and future directions. Further research is needed to fully explore the potential of this compound as a therapeutic agent and its applications in various fields.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications as a neurotransmitter modulator and a therapeutic agent for various diseases. Research has shown that this compound can modulate the activity of the GABA receptor, which is involved in various neurological disorders such as anxiety, depression, and epilepsy. This compound has also been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models.
Propiedades
IUPAC Name |
N-butan-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-8(2)10-9(12)11-6-4-5-7-11/h8H,3-7H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIJTJPUVAZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B4689321.png)
![2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4689330.png)
![4-(4-methoxyphenyl)-1-methyl-6-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4689335.png)
![methyl 2-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4689342.png)
![N-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B4689358.png)
![2-[(2,6-dimethylpiperidin-1-yl)carbonyl]-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4689365.png)
![N-(2-methyl-5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4689382.png)

![2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4689389.png)
![1,3-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4689406.png)


![methyl 5-(aminocarbonyl)-4-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4689434.png)